Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone
CAS No.: 2097955-60-5
Cat. No.: VC3147478
Molecular Formula: C10H18N2O2
Molecular Weight: 198.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2097955-60-5 |
|---|---|
| Molecular Formula | C10H18N2O2 |
| Molecular Weight | 198.26 g/mol |
| IUPAC Name | azetidin-3-yl-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C10H18N2O2/c1-7-4-12(5-9(7)6-13)10(14)8-2-11-3-8/h7-9,11,13H,2-6H2,1H3 |
| Standard InChI Key | CKHPMTUYPQHLJG-UHFFFAOYSA-N |
| SMILES | CC1CN(CC1CO)C(=O)C2CNC2 |
| Canonical SMILES | CC1CN(CC1CO)C(=O)C2CNC2 |
Introduction
Structural Characteristics and Chemical Properties
Molecular Structure
Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone features a distinctive molecular architecture comprising two nitrogen-containing heterocyclic systems connected through a carbonyl group. The four-membered azetidine ring, known for its relatively high ring strain, is linked to a five-membered pyrrolidine ring that bears hydroxymethyl and methyl substituents. These structural elements create a three-dimensional framework with specific stereochemical characteristics that influence the compound's behavior in chemical and biological contexts.
The presence of the carbonyl linkage between the heterocyclic rings provides both structural rigidity and a potential site for hydrogen bonding interactions. The hydroxymethyl group attached to the pyrrolidine ring introduces an additional polar functionality capable of participating in hydrogen bonding networks, which may significantly affect the compound's solubility profile and its interactions with biological receptors. The methyl group on the pyrrolidine ring contributes to the hydrophobic character of one region of the molecule, creating an amphiphilic balance that could be advantageous for membrane permeability in biological systems.
Chemical Identifiers and Properties
The precise identification of Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone is facilitated through various standardized chemical identifiers. Table 1 presents the comprehensive identification parameters for this compound, enabling unambiguous reference in chemical databases and scientific literature.
| Parameter | Value |
|---|---|
| CAS Number | 2097955-60-5 |
| IUPAC Name | azetidin-3-yl-[3-(hydroxymethyl)-4-methylpyrrolidin-1-yl]methanone |
| Molecular Formula | C10H18N2O2 |
| Molecular Weight | 198.26 g/mol |
| Standard InChI | InChI=1S/C10H18N2O2/c1-7-4-12(5-9(7)6-13)10(14)8-2-11-3-8/h7-9,11,13H,2-6H2,1H3 |
| Standard InChIKey | CKHPMTUYPQHLJG-UHFFFAOYSA-N |
| Canonical SMILES | CC1CN(CC1CO)C(=O)C2CNC2 |
| PubChem Compound ID | 121202562 |
Applications in Medicinal Chemistry
Structure-Activity Relationships
Understanding the relationship between the structural features of Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone and its biological activities is crucial for its rational development as a potential therapeutic agent. Key structure-activity considerations include:
Systematic modification of these structural elements could yield derivatives with enhanced potency, selectivity, or pharmaceutical properties, guiding medicinal chemistry efforts toward optimized candidates for specific therapeutic applications.
Comparative Analysis with Related Compounds
Structural Analogues and Derivatives
Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone belongs to a broader class of compounds featuring heterocyclic systems connected through amide linkages. Comparing this compound with structurally related molecules provides valuable insights into its unique characteristics and potential applications. Table 2 presents a comparative analysis of key structural features and their implications.
| Feature | Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone | Structural Analogues | Implications |
|---|---|---|---|
| Ring Systems | Four-membered azetidine and five-membered pyrrolidine | May contain different ring sizes or types (e.g., piperidine, morpholine) | Ring size and type influence conformational properties and binding specificity |
| Linking Group | Methanone (carbonyl) | May include sulfonyl, methylene, or other linkers | Different linkers affect rigidity, electronic properties, and hydrogen bonding capabilities |
| Substituents | Hydroxymethyl and methyl on pyrrolidine | Vary in position, type, and electronic properties | Substituents modulate solubility, receptor interactions, and metabolic stability |
| Stereochemistry | Specific stereogenic centers | May exhibit different stereochemical configurations | Stereochemistry critically influences three-dimensional shape and biological activity |
This comparative analysis highlights the distinctive combination of structural elements in Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone, setting it apart from related compounds and potentially leading to unique biological activities and chemical properties.
Pharmacophore Considerations
The pharmacophore elements present in Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone potentially contribute to its biological activity profile. Key pharmacophore considerations include:
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Hydrogen bond acceptors: The carbonyl oxygen and the hydroxyl oxygen can serve as hydrogen bond acceptors, potentially forming critical interactions with hydrogen bond donors in biological targets.
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Hydrogen bond donors: The hydroxyl group can function as a hydrogen bond donor, enabling interactions with hydrogen bond acceptors in receptor binding sites.
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Basic nitrogen atoms: The nitrogen atoms in the azetidine and pyrrolidine rings, while incorporated into specific structural contexts, may interact with acidic residues or participate in ionic bonding depending on their protonation state.
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Hydrophobic regions: The methyl substituent and portions of the heterocyclic rings contribute hydrophobic character that may engage in van der Waals interactions with complementary hydrophobic pockets in biological targets.
These pharmacophore elements collectively define the compound's interaction potential with biological macromolecules, providing a foundation for understanding its mechanism of action and guiding the design of optimized derivatives.
Analytical Methods for Characterization
Chromatographic Analysis
Chromatographic methods play a crucial role in assessing the purity of Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone and separating it from potential impurities or stereoisomers. Key chromatographic approaches include:
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High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC using C18 or similar stationary phases and appropriate mobile phase compositions (typically water-acetonitrile or water-methanol mixtures with suitable modifiers) would be effective for analyzing the compound's purity and for preparative isolation if needed. UV detection at wavelengths corresponding to the compound's chromophores would be employed for quantification.
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Thin-Layer Chromatography (TLC): TLC systems using silica gel plates and appropriate solvent systems (e.g., dichloromethane-methanol mixtures) would be useful for routine purity checks and reaction monitoring. Visualization could be achieved using UV light, iodine vapor, or specific chemical sprays such as ninhydrin or potassium permanganate.
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Gas Chromatography (GC): If the compound exhibits sufficient volatility or can be appropriately derivatized (e.g., by silylation of the hydroxyl group), GC analysis might be applicable, potentially coupled with mass spectrometry for enhanced structural information.
These chromatographic methods, particularly when coupled with spectroscopic detection techniques, provide powerful tools for assessing the identity, purity, and stability of Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone in various contexts.
Future Research Directions
Structure-Activity Relationship Studies
Future research on Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone could productively focus on systematic structure-activity relationship (SAR) studies to identify optimized derivatives with enhanced properties for specific applications. Key structural modifications that warrant investigation include:
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Variation of the substituents on the pyrrolidine ring, including modification of the hydroxymethyl group (e.g., conversion to ethers, esters, or other functional groups) and exploration of alternatives to the methyl substituent.
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Introduction of substituents on the azetidine ring to modulate its electronic properties and steric characteristics.
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Modification of the linking group between the heterocyclic rings, such as replacing the carbonyl with sulfonyl, methylene, or other connecting units.
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Exploration of stereochemical variations and their impact on biological activity and physicochemical properties.
These systematic structural modifications, combined with appropriate biological assays and computational modeling, could yield valuable insights into the relationship between the compound's structure and its functional properties, guiding the development of optimized derivatives for specific applications.
Computational Studies and Predictive Modeling
Computational approaches offer powerful tools for understanding the properties and potential applications of Azetidin-3-yl(3-(hydroxymethyl)-4-methylpyrrolidin-1-yl)methanone. Future research directions in this area could include:
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Molecular docking studies to predict the compound's binding affinity and mode of interaction with potential biological targets, providing guidance for rational design of optimized derivatives.
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Molecular dynamics simulations to explore the conformational landscape of the compound and its influence on binding properties and stability.
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Quantitative structure-activity relationship (QSAR) analysis to establish mathematical models correlating structural features with specific biological activities or physicochemical properties.
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Predictive modeling of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties to assess the compound's potential as a drug candidate and identify areas for optimization.
These computational approaches, integrated with experimental studies, would provide a more comprehensive understanding of the compound's properties and potential applications, facilitating its rational development for specific purposes.
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